4-Bromo-2,3,6-trimethyl-phenol
Overview
Description
4-Bromo-2,3,6-trimethyl-phenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bromophenols, a class of compounds to which 4-bromo-2,3,6-trimethyl-phenol belongs, are known to interact with various biological targets due to their structural similarity to phenolic compounds .
Mode of Action
Bromophenols are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Bromophenols can potentially influence various biochemical pathways due to their ability to form carbon–carbon bonds .
Result of Action
Bromophenols have been detected in human samples, raising questions about their potential biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other chemical entities, among others.
Biochemical Analysis
Biochemical Properties
4-Bromo-2,3,6-trimethyl-phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to affect cell proliferation and apoptosis in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain kinases, leading to downstream effects on cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function . For example, its interaction with membrane-bound transporters can affect its uptake and distribution in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall function . For instance, this compound may accumulate in the mitochondria, influencing mitochondrial function and energy metabolism.
Properties
IUPAC Name |
4-bromo-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUMQRUUPCHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445384 | |
Record name | 4-bromo-2,3,6-trimethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-41-1 | |
Record name | 4-bromo-2,3,6-trimethyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.